molecular formula C7H13NO2 B13456903 1-(Dimethylamino)cyclopropaneacetic acid

1-(Dimethylamino)cyclopropaneacetic acid

Cat. No.: B13456903
M. Wt: 143.18 g/mol
InChI Key: RJOISORQDZVWQY-UHFFFAOYSA-N
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Description

2-[1-(dimethylamino)cyclopropyl]acetic acid is an organic compound that features a cyclopropyl ring substituted with a dimethylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(dimethylamino)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of a cyclopropyl ketone with dimethylamine under acidic conditions to introduce the dimethylamino group. Subsequent carboxylation reactions can then be employed to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often tailored to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[1-(dimethylamino)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[1-(dimethylamino)cyclopropyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of cyclopropyl-containing molecules on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[1-(dimethylamino)cyclopropyl]acetic acid exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity for various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetic acid: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    Dimethylaminopropionic acid: Contains a similar dimethylamino group but lacks the cyclopropyl ring.

    Cyclopropylamine: Features the cyclopropyl ring and an amino group but lacks the acetic acid moiety.

Uniqueness

2-[1-(dimethylamino)cyclopropyl]acetic acid is unique due to the combination of the cyclopropyl ring and the dimethylamino group, which imparts distinct chemical reactivity and biological activity. This combination allows for a range of applications that are not possible with the individual components alone.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[1-(dimethylamino)cyclopropyl]acetic acid

InChI

InChI=1S/C7H13NO2/c1-8(2)7(3-4-7)5-6(9)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

RJOISORQDZVWQY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC1)CC(=O)O

Origin of Product

United States

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